2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine
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Overview
Description
2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine is a chemical compound with the molecular formula C16H18BrN3O and a molecular weight of 348.244 g/mol This compound is characterized by the presence of a benzylpiperidine moiety linked to a bromopyrimidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine typically involves the following steps:
Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidine, which can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.
Coupling with Bromopyrimidine: The benzylpiperidine intermediate is then reacted with 5-bromopyrimidine in the presence of a suitable base and a coupling agent to form the desired product. Commonly used bases include potassium carbonate or sodium hydride, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI) are employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromopyrimidine moiety can be coupled with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO).
Oxidation and Reduction: Oxidizing agents (PCC, DMP), reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Coupling Reactions: Boronic acids/esters, palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (toluene, ethanol).
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation and Reduction Products: Different oxidation states of the piperidine ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine can be compared with other similar compounds, such as:
2-(1-Benzylpiperidin-4-yl)oxy-5-chloropyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-(1-Benzylpiperidin-4-yl)oxy-5-fluoropyrimidine: Contains a fluorine atom, which can influence its biological activity and chemical stability.
2-(1-Benzylpiperidin-4-yl)oxy-5-iodopyrimidine:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-10-18-16(19-11-14)21-15-6-8-20(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWVLMTZQBOOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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